molecular formula C18H26N6 B5623131 5-(1-cyclohexyl-3-cyclopropyl-1H-1,2,4-triazol-5-yl)-N-isopropylpyrimidin-2-amine

5-(1-cyclohexyl-3-cyclopropyl-1H-1,2,4-triazol-5-yl)-N-isopropylpyrimidin-2-amine

Cat. No. B5623131
M. Wt: 326.4 g/mol
InChI Key: CMWCBJQPNHJWLG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related triazole and pyrimidine derivatives often involves complex reactions. For instance, Asghari et al. (2016) reported on the synthesis of derivatives involving ethane-1,2-diyl bis and 4H-1,2,4-triazol-4-amines, indicating a multi-step process that may be relevant to our compound of interest (Asghari et al., 2016). Similarly, Komykhov et al. (2017) described the three-component reactions for synthesizing triazolo[1,5-a]pyrimidin-7-ols, which might share similarities in the synthesis route (Komykhov et al., 2017).

Molecular Structure Analysis

The molecular structure of triazole and pyrimidine compounds has been extensively studied. For example, Shtaitz et al. (2023) explored the structure of related compounds through NMR and X-Ray crystallography, providing insights into the molecular configuration that may be applicable to our compound (Shtaitz et al., 2023).

Chemical Reactions and Properties

The chemical reactions and properties of such compounds can be complex. Asghari et al. (2015) studied the synthesis and evaluation of triazol-amines and their cyclized products, which could offer insights into the chemical behavior of our compound of interest (Asghari et al., 2015).

Physical Properties Analysis

The physical properties of triazole-pyrimidine compounds are often characterized through crystalline structure analysis. For example, Repich et al. (2017) discussed the crystal structure of a triazolo[1,5-a]pyrimidin-2-amine, which might provide information on the physical characteristics of similar compounds (Repich et al., 2017).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, can be inferred from studies like Murugavel et al. (2014), which explored the crystal structure and DFT studies of related compounds. These investigations often reveal the chemical behavior and potential interactions of such molecules (Murugavel et al., 2014).

properties

IUPAC Name

5-(2-cyclohexyl-5-cyclopropyl-1,2,4-triazol-3-yl)-N-propan-2-ylpyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N6/c1-12(2)21-18-19-10-14(11-20-18)17-22-16(13-8-9-13)23-24(17)15-6-4-3-5-7-15/h10-13,15H,3-9H2,1-2H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMWCBJQPNHJWLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1=NC=C(C=N1)C2=NC(=NN2C3CCCCC3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(1-cyclohexyl-3-cyclopropyl-1H-1,2,4-triazol-5-yl)-N-isopropylpyrimidin-2-amine

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